C.I. Disperse Blue 35

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

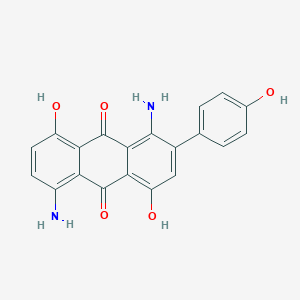

Structure

3D Structure

Properties

IUPAC Name |

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLITIGRBOEDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073394 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 73 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 35 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 73 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to C.I. Disperse Blue 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 35 is a synthetic organic compound belonging to the anthraquinone class of disperse dyes.[1][2][3] It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester, due to its vibrant blue coloration and good fastness properties.[2][4] The dye is characterized by its low solubility in water and is applied from a fine aqueous dispersion.[2] Beyond its industrial application in textiles, this compound has been investigated for its potential use as a biomarker for staining lysosomes in cell studies and for its antimicrobial properties.[4] However, it is also recognized as a contact allergen, and its use in applications such as tattoo inks and permanent makeup has been restricted in some regions.[1][5][6]

Chemical Structure and Properties

The chemical structure of this compound is based on an anthraquinone core. Its formal IUPAC name is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione.[2][4][6][7][8][] It is important to note that commercial this compound often exists as a technical mixture. This mixture primarily contains methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][4][10]

Physicochemical and Identification Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione[2][4][7][8][] |

| Molecular Formula | C₂₀H₁₄N₂O₅[2][4][6][7][] |

| Molecular Weight | 362.34 g/mol [][11] |

| CAS Number | 12222-75-2 (primary), 13716-91-1, 12222-78-5, 31529-83-6[1][2][3][4][5][6][7][8][10][11][12][13] |

| Appearance | Dark brown powder[1] |

| Density | 1.616 g/cm³[] |

| Solubility | Low water solubility.[2] Slightly soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1] |

| XLogP3-AA | 3.2[7] |

| Topological Polar Surface Area | 147 Ų[7] |

Toxicological Profile

This compound has been evaluated for its toxicological effects, particularly concerning skin sensitization. The available data is summarized in the following table.

| Toxicological Endpoint | Result |

| Acute Oral Toxicity (Rat LD50) | >2000 mg/kg[5] |

| Skin Irritation | Mild irritant[5] |

| Eye Irritation | Mild irritant[5] |

| Sensitization | Known to be a sensitizer, which can lead to contact allergies such as contact eczema.[1][5] |

Experimental Protocols

Analysis by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard method for the separation and analysis of the components within technical-grade this compound.[8][13]

Objective: To separate and identify the main components and impurities in a this compound sample.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS-compatible methods)[13]

-

This compound standard

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.

-

Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH.[13] The exact ratio of acetonitrile to water may vary and should be optimized for the specific separation.

-

Chromatographic Conditions:

-

Column: Standard reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and acidified water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the prepared sample and standard solutions into the HPLC system. Record the chromatograms.

-

Data Interpretation: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. The peak area can be used for quantification.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1,5-diamino-4,8-dihydroxyanthraquinone with 4-hydroxybenzene.[2]

Objective: To synthesize this compound.

Starting Materials:

-

1,5-diamino-4,8-dihydroxyanthraquinone

-

4-hydroxybenzene

Procedure:

-

The synthesis generally involves the reaction between 1,5-diamino-4,8-dihydroxyanthraquinone and 4-hydroxybenzene.[2]

-

The reaction is typically carried out at an elevated temperature to facilitate the reaction.[2]

-

The reaction time can be varied to optimize the yield and purity of the final product.[2]

-

Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the this compound.[2]

Visualizations

Caption: Analytical workflow for this compound using HPLC.

Caption: Synthesis pathway for this compound.

References

- 1. Disperse Blue 35 – Wikipedia [de.wikipedia.org]

- 2. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Buy this compound | 12222-75-2 [smolecule.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 10. This compound | 12222-78-5 | Benchchem [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Synthesis of C.I. Disperse Blue 35

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary industrial synthesis pathway for the commercial anthraquinone dye, C.I. Disperse Blue 35. The synthesis is a multi-step process commencing with 1,8-dihydroxyanthraquinone and culminating in a technical-grade product that is a complex mixture of methylated derivatives. This guide outlines the experimental protocols for each key stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The predominant industrial synthesis of commercial this compound is a three-stage process starting from 1,8-dihydroxyanthraquinone. The key transformations involve nitration, followed by reduction of the nitro groups to amino groups, and finally, a controlled methylation of the resulting amino groups.

Stage 1: Nitration of 1,8-Dihydroxyanthraquinone

The initial step is the dinitration of 1,8-dihydroxyanthraquinone to yield 4,5-dinitro-1,8-dihydroxyanthraquinone. This reaction is typically carried out using a mixture of nitric and sulfuric acid.

Stage 2: Reduction of 4,5-Dinitro-1,8-dihydroxyanthraquinone

The dinitro compound is then reduced to form 1,8-diamino-4,5-dihydroxyanthraquinone. Industrial processes often employ ammonia in an organic solvent under high temperature and pressure for this reduction.

Stage 3: Methylation of 1,8-Diamino-4,5-dihydroxyanthraquinone

The final and critical step is the partial methylation of the amino groups of 1,8-diamino-4,5-dihydroxyanthraquinone. This reaction produces a mixture of non-methylated, mono-methylated, and di-methylated derivatives, which together constitute the commercial this compound.[1][2] The precise ratio of these components is crucial in determining the final shade and dyeing properties of the product.

An alternative, though less common, synthesis route involves the reaction of 1,5-diamino-4,8-dihydroxyanthraquinone with 4-hydroxybenzene.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Composition of Technical-Grade this compound

| Component | Percentage of Total Dye |

| 4,5-diamino-1,8-dihydroxyanthraquinone | 62% |

| 2,7-diamino-1,8-dihydroxyanthraquinone | 31% |

| 2,5-diamino-1,8-dihydroxyanthraquinone | Minor Component |

| Monomethylated derivative of 4,5-DDHAQ or 2,7-DDHAQ | Minor Component |

DDHAQ: Diamino-dihydroxyanthraquinone

Table 2: Comparison of Methylation Synthesis Methods

| Metric | Leuco Compound Method | Aqueous Phase Method |

| Yield | 80-85% | 86.5% |

| Purity | 95-97% | 98.4% |

| Reaction Time | 1-4 hours | 2-4 hours |

| Solvent Use | High volume (e.g., Ethanol) | Low toxicity (Water) |

| Byproducts | Sodium sulfate residues | Minimal inorganic waste |

Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of this compound.

Protocol 1: Nitration of 1,8-Dihydroxyanthraquinone

This protocol is based on a patented method for the synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone.

Materials:

-

1,8-dihydroxyanthraquinone

-

Boric acid

-

20% strength oleum

-

Mixed acid (33% HNO₃, 67% H₂SO₄)

-

Water

Procedure:

-

Dissolve 64 parts of 90% pure 1,8-dihydroxyanthraquinone in a solution of 32 parts of boric acid in 760 parts of 20% strength oleum at a maximum temperature of 50°C.

-

Cool the solution to 0-5°C.

-

Add 103 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise over the course of 3 hours, maintaining the temperature at 0-5°C with cooling.

-

Continue stirring at this temperature for an additional hour.

-

Slowly add 133 parts of water dropwise over 1.5 hours, allowing the temperature to rise to 100°C.

-

Stir the mixture at 100°C for 1 hour.

-

Cool the mixture to 20-25°C.

-

Filter the crystalline precipitate and wash with 145 parts of 88% sulfuric acid, followed by water.

-

Dry the product to obtain 4,5-dinitro-1,8-dihydroxyanthraquinone.

Protocol 2: Reduction of 1,8-Dinitroanthraquinone to 1,8-Diaminoanthraquinone

This protocol describes a general industrial method for the reduction of dinitroanthraquinones.

Materials:

-

1,8-dinitroanthraquinone

-

Toluene

-

Liquid ammonia

Procedure:

-

Charge an autoclave with 298 g of 1,8-dinitroanthraquinone and 2 liters of toluene.

-

Add 680 g of liquid ammonia (molar ratio of 40:1 to dinitroanthraquinone).

-

Heat the autoclave to 150°C, reaching a pressure of approximately 50 atmospheres.

-

Maintain the reaction for 7 hours.

-

Cool the autoclave and vent the ammonia.

-

The product, 1,8-diaminoanthraquinone, can be isolated by filtration and purified as needed.

Protocol 3: Methylation of 1,8-Diamino-4,5-dihydroxyanthraquinone

This is a generalized protocol for the N-methylation of aminoanthraquinones, which is the final step in producing the commercial mixture of this compound.

Materials:

-

1,8-diamino-4,5-dihydroxyanthraquinone

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., a high-boiling point ether or hydrocarbon)

Procedure:

-

Suspend 1,8-diamino-4,5-dihydroxyanthraquinone in a suitable high-boiling point solvent.

-

Add a base to the suspension.

-

Heat the mixture to a temperature that facilitates the reaction, typically between 100-150°C.

-

Add the methylating agent dropwise to the heated suspension. The molar ratio of the methylating agent to the diaminoanthraquinone will influence the degree of methylation.

-

Maintain the reaction at temperature for several hours, monitoring the progress by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

The crude product can be isolated by filtration.

-

Purification can be achieved by washing with water and a suitable organic solvent to remove unreacted starting materials and byproducts.

Visualizations

Synthesis Pathway of this compound

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of C.I. Disperse Blue 35

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 35 is an anthraquinone-based dye widely utilized in the textile industry for its vibrant color and efficacy in dyeing synthetic fibers. Beyond its industrial application, Disperse Blue 35 exhibits significant and complex photochemical behaviors that are of great interest to researchers in photobiology, toxicology, and materials science. Upon irradiation with visible light, it acts as a potent photosensitizer, generating reactive oxygen species (ROS) through both Type I and Type II pathways. This activity is responsible for its known phototoxicity and skin-sensitizing properties, which can lead to conditions such as photocontact dermatitis. This technical guide provides a comprehensive overview of the photophysical and photochemical properties of Disperse Blue 35, detailing its chemical composition, spectral characteristics, and the mechanisms of ROS generation. Furthermore, it outlines key experimental protocols for its analysis and discusses the biological implications of its photosensitizing nature, including the potential signaling pathways involved in the cellular response to oxidative stress.

Introduction

Disperse Blue 35 is a synthetic organic dye belonging to the anthraquinone class, characterized by its low water solubility and application as a fine aqueous dispersion for dyeing polyester, nylon, and acrylic fibers.[1] While its primary role is coloristic, its molecular structure enables a rich and complex photochemistry. The technical-grade dye is not a single molecular entity but a mixture of several diaminodihydroxyanthraquinone isomers and their derivatives.[2] This compositional complexity, combined with its ability to absorb visible light, makes Disperse Blue 35 a potent photosensitizer.[3]

The study of Disperse Blue 35 is critical from multiple perspectives. For toxicologists and dermatologists, its role in inducing photocontact dermatitis is a primary concern.[4] For chemists and materials scientists, it serves as a model compound for understanding photodegradation and the mechanisms of photosensitization in anthraquinone dyes.[3][5] For drug development professionals, the principles governing its phototoxicity and interaction with biological systems can offer insights into the design and mechanisms of photosensitizing drugs used in photodynamic therapy (PDT).

This guide aims to consolidate the current knowledge on Disperse Blue 35, presenting quantitative data, detailed experimental methodologies, and visual representations of its chemical and biological pathways to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

Disperse Blue 35 is a technical mixture synthesized primarily through the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[3][5] This process results in a product containing several components, with two major isomers constituting over 90% of the mixture.[2]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 12222-75-2 | [5][6] |

| Molecular Formula | C₂₀H₁₄N₂O₅ | [4][7] |

| Molecular Weight | 362.34 g/mol | [4][8] |

| Appearance | Powder | [8] |

| XLogP3 | 4.49 | [8] |

| Primary Application | Textile Dye |[1] |

Table 2: Composition of Technical Grade this compound

| Component | Abbreviation | Percentage of Total Dye (%) | Reference(s) |

|---|---|---|---|

| 4,5-diamino-1,8-dihydroxyanthraquinone | 4,5-DDHAQ | 62 | [2][4] |

| 2,7-diamino-1,8-dihydroxyanthraquinone | 2,7-DDHAQ | 31 | [2][4] |

| 2,5-diamino-1,8-dihydroxyanthraquinone | 2,5-DDHAQ | Minor Component | [2] |

| Monomethylated DDHAQ derivative | - | Minor Component |[2] |

Photophysical Properties

The photophysical behavior of a dye governs its interaction with light and is the initial step in any photochemical process. The key property is its ability to absorb photons in the visible spectrum.

-

Absorption: Disperse Blue 35 exhibits a primary absorption maximum in the visible light spectrum around 624 nm.[2][4] This absorption corresponds to the energy required to promote an electron from its ground state (S₀) to an excited singlet state (S₁ or S₂). The broad absorption in the visible range is responsible for its blue color.

While detailed data on fluorescence emission and quantum yields for Disperse Blue 35 are not extensively reported in the literature, its significant photochemical activity suggests that intersystem crossing (ISC) from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁) is a highly efficient process. This triplet state is the key intermediate for the photosensitization reactions described below.

Table 3: Photophysical Data for this compound

| Parameter | Value | Reference(s) |

|---|

| Absorption Maximum (λmax) | ~624 nm |[2][4] |

Photochemical Properties

Upon absorption of light and formation of the excited triplet state (³DB35*), Disperse Blue 35 can initiate chemical reactions through two primary photochemical pathways, both of which generate cytotoxic reactive oxygen species (ROS).[3][4]

-

Type I Pathway: The excited triplet state dye (³DB35*) can directly interact with a substrate molecule (e.g., a biological molecule or solvent) through hydrogen atom or electron transfer. This creates radical ions, which can subsequently react with molecular oxygen (O₂) to produce superoxide radicals (O₂•⁻).[3][4] The generation of superoxide by Disperse Blue 35 has been experimentally confirmed.[2]

-

Type II Pathway: Alternatively, the excited triplet state dye (³DB35*) can transfer its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent.[5] The different isomers within the technical mixture show varying efficiencies in generating singlet oxygen, with the main component, 4,5-DDHAQ, being the most effective producer.[2]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Spectroscopic studies of cutaneous photosensitizing agents--XVI. Disperse blue 35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 12222-78-5 | Benchchem [benchchem.com]

- 4. Buy this compound | 12222-75-2 [smolecule.com]

- 5. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 6. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

Solubility Profile of C.I. Disperse Blue 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of C.I. Disperse Blue 35 in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise understanding of this dye's solubility is critical.

Introduction to this compound

This compound is an anthraquinone dye known for its use in coloring synthetic fibers. Its chemical structure, characterized by a substituted anthraquinone core, dictates its solubility properties, which are of paramount importance for its application and for assessing its environmental and biological interactions. It is crucial to distinguish this compound (CAS No. 12222-75-2, Molecular Formula: C₂₀H₁₄N₂O₅) from the similarly named C.I. Solvent Blue 35 (CAS No. 17354-14-2, Molecular Formula: C₂₂H₂₆N₂O₂), as they are distinct chemical entities with different properties.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various systems. For this compound, solubility data is essential for a range of applications, from optimizing dyeing processes to conducting toxicological and environmental impact studies.

Water Solubility

This compound exhibits low solubility in water, a characteristic feature of disperse dyes. The approximate water solubility of this compound is 30 mg/L [1]. This low aqueous solubility is a key factor in its application for dyeing hydrophobic fibers.

Organic Solvent Solubility

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental protocols. The following sections detail two common methods for determining the solubility of dyes like this compound.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Detailed Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A thermostatically controlled shaker bath is recommended to maintain a constant temperature.

-

Phase Separation: The saturated solution is carefully separated from the undissolved dye. This is typically achieved by filtration through a fine-porosity filter (e.g., 0.45 µm PTFE syringe filter) to remove all solid particles. To prevent precipitation during filtration, the filtration apparatus should be maintained at the same temperature as the saturated solution.

-

Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the dye).

-

Mass Determination: The container with the dried dye residue is weighed. The mass of the dissolved dye is calculated by subtracting the initial mass of the empty container.

-

Solubility Calculation: The solubility is then calculated and expressed in grams per liter (g/L) or milligrams per liter (mg/L).

UV-Vis Spectrophotometric Method

The UV-Vis spectrophotometric method is an indirect but sensitive technique for determining the concentration of a colored compound in a solution. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Detailed Methodology:

-

Determination of Maximum Absorbance (λmax): A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the selected solvent.

-

Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax using a UV-Vis spectrophotometer. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The resulting graph should be a straight line passing through the origin, and its equation (y = mx + c) is determined.

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution of Saturated Solution: After filtration, a precise volume of the clear, saturated filtrate is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted saturated solution is measured at λmax.

-

Concentration Calculation: The concentration of the diluted solution is determined using the equation of the calibration curve. The concentration of the original saturated solution is then calculated by multiplying the result by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundation for understanding and determining the solubility of this compound. For precise applications, it is recommended that researchers perform their own solubility determinations using the detailed protocols provided.

References

An In-depth Technical Guide to the Physicochemical Data of CAS Number 12222-75-2 (C.I. Disperse Blue 35)

This technical guide provides a comprehensive overview of the physicochemical data for the compound identified by CAS number 12222-75-2, commonly known as C.I. Disperse Blue 35. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information.

Disclaimer: It is important to note that the technical-grade this compound is often a complex mixture of non-methylated, mono-methylated, and dimethylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1] As a result, the physicochemical data presented may represent the primary component or an average of the mixture.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄N₂O₅ | [1][2][][4] |

| Molecular Weight | 362.34 g/mol | [1][2][][5][6] |

| Appearance | Powder | [5] |

| Boiling Point | 758.9 °C at 760 mmHg | [2][5][7] |

| Density | 1.616 g/cm³ | [2] |

| Flash Point | 412.8 °C | [2][7] |

Table 2: Identifiers and Descriptors

| Identifier | Value | Source |

| CAS Number | 12222-75-2 | [2][5][7][8][9][10] |

| InChI Key | OXLITIGRBOEDEZ-UHFFFAOYSA-N | [2] |

| Synonyms | Samaron Blue TR, Navilene Navy BT, Dispersol Navy | [5] |

Experimental Protocols

1. Synthesis and Purification: The synthesis of this compound typically starts with the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][2] The reaction conditions, such as temperature, pH, and reactant ratios, are critical in determining the final composition of the product mixture.[2] Purification of the components is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

2. Analytical Characterization:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis detector is a standard method for the separation and quantification of the different components in technical-grade Disperse Blue 35.[2]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to identify the functional groups present in the molecule, such as hydroxyl and amino groups.[2]

-

Solid-Phase Extraction (SPE): For analyzing environmental samples with low concentrations of the dye, SPE is used as a pre-concentration step to enhance detection limits.[2]

Mandatory Visualizations

Diagram 1: General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

A general workflow for the analysis of this compound.

Diagram 2: Potential Biological Signaling Pathway

Some studies suggest that Disperse Blue 35 may possess anti-cancer and anti-inflammatory properties, potentially through the modulation of cellular signaling pathways.[] The diagram below represents a hypothetical signaling cascade that could be influenced by this compound.

A hypothetical signaling pathway potentially modulated by this compound.

References

- 1. Buy this compound | 12222-75-2 [smolecule.com]

- 2. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 4. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]

- 5. chembk.com [chembk.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. disperse blue 35 | CAS#:12222-75-2 | Chemsrc [chemsrc.com]

- 8. accustandard.com [accustandard.com]

- 9. benettongroup.com [benettongroup.com]

- 10. Disperse dyes and footwear [satra.com]

Disperse Blue 35 as a model compound in dye chemistry

An In-depth Review of a Model Anthraquinone Dye for Advanced Chemical and Pharmaceutical Research

Disperse Blue 35, a member of the anthraquinone dye class, serves as a crucial model compound in the field of dye chemistry. Its intricate composition, primarily a mixture of N-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone, presents both a challenge and an opportunity for researchers. This technical guide provides a comprehensive overview of Disperse Blue 35, detailing its physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its utility as a model for studying dye-fiber interactions and related chemical processes.

Core Physicochemical and Fastness Properties

Disperse Blue 35 is characterized by its deep blue hue and its application in dyeing hydrophobic fibers, particularly polyester. Its properties are a direct result of its anthraquinone structure and the degree of methylation of its amino groups.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₂₀H₁₄N₂O₅ (for the non-methylated parent compound) |

| Molecular Weight | 362.34 g/mol (for the non-methylated parent compound) |

| Boiling Point | 758.9 ± 60.0 °C at 760 mmHg[1] |

| Density | 1.6 ± 0.1 g/cm³[1] |

| Flash Point | 412.8 ± 32.9 °C[1] |

| Appearance | Dark blue powder |

Fastness Properties on Polyester

The performance of a dye is critically assessed by its fastness properties, which indicate its resistance to various environmental factors.

| Fastness Property | ISO Standard | Rating (Scale 1-5, unless specified) |

| Light Fastness | ISO 105-B02 | 6 (on Blue Wool Scale 1-8)[2] |

| Washing Fastness (Change) | ISO 105-C06 | 4-5[2] |

| Washing Fastness (Staining) | ISO 105-C06 | 3-4[2] |

| Perspiration Fastness (Change) | ISO 105-E04 | 5[2] |

| Perspiration Fastness (Staining) | ISO 105-E04 | 4-5[2] |

| Ironing Fastness (Change) | ISO 105-X11 | 4-5 |

| Sublimation Fastness | ISO 105-P01 | Moderate to Good (Specific rating varies with temperature) |

Synthesis and Chemical Structure

The synthesis of Disperse Blue 35 is a multi-step process, with the core reaction being the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone. The reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to achieve the desired ratio of non-methylated, mono-methylated, and di-methylated products, which in turn determines the final shade and properties of the dye.[2] Higher temperatures, for instance, tend to favor a greater degree of dimethylation.[2]

Experimental Protocols

Disperse Blue 35's utility as a model compound is evident in the extensive research into its synthesis and application. The following protocols are generalized from common laboratory practices for anthraquinone dyes.

Synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone (Precursor)

A common route to the parent anthraquinone structure involves the reduction of the corresponding dinitro compound.

Materials:

-

1,8-dinitro-4,5-dihydroxyanthraquinone

-

Sodium sulfide or other suitable reducing agent

-

Aqueous solvent (e.g., water or ethanol/water mixture)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Suspend 1,8-dinitro-4,5-dihydroxyanthraquinone in an aqueous solvent.

-

Gradually add a solution of sodium sulfide while heating the mixture. The reaction is typically carried out at an elevated temperature (e.g., 80-100°C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize it with an acid to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water to remove any inorganic salts, and dry it.

-

The crude product can be further purified by recrystallization from a suitable solvent like nitrobenzene.

High-Temperature Dyeing of Polyester with Disperse Blue 35

This method is standard for achieving good dye penetration and fastness on polyester fibers.

Materials:

-

Polyester fabric

-

Disperse Blue 35

-

Dispersing agent

-

Wetting agent

-

Acetic acid (to adjust pH)

-

High-temperature, high-pressure dyeing apparatus

Procedure:

-

Prepare a dye bath by first making a paste of the required amount of Disperse Blue 35 with a dispersing agent and a small amount of water.[1]

-

Add this paste to the main dye bath, which contains water and a wetting agent.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3]

-

Introduce the polyester fabric into the dye bath at a temperature of approximately 60°C.[1]

-

Gradually raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.[1]

-

Maintain the dyeing at 130°C for 60 minutes to allow for dye diffusion and fixation within the polyester fibers.[1]

-

After dyeing, cool the bath to about 70°C before draining.

-

Rinse the dyed fabric thoroughly with hot and then cold water.

-

Perform a reduction clearing process to remove any unfixed dye from the fiber surface. This is typically done by treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

-

Finally, rinse the fabric again and dry.

Analytical Characterization

The complex nature of commercial Disperse Blue 35 necessitates sophisticated analytical techniques for its characterization and quality control.

Chromatographic and Spectroscopic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the different methylated components of Disperse Blue 35, as well as any impurities. Reverse-phase columns are typically employed for this purpose.

-

UV-Visible Spectroscopy: The anthraquinone core of Disperse Blue 35 results in strong absorption in the visible region of the electromagnetic spectrum, typically with a maximum absorption (λmax) around 580-600 nm. This technique is used for the quantification of the dye.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the dye molecule. Characteristic peaks for the anthraquinone structure include C=O stretching vibrations (around 1630-1670 cm⁻¹), aromatic C=C stretching, and N-H and O-H stretching vibrations from the amino and hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the individual components of Disperse Blue 35. The chemical shifts of the aromatic protons and carbons, as well as the methyl protons and carbons of the N-methyl groups, provide detailed information about the molecule's structure and the positions of methylation.

Applications in Research and Development

Beyond its industrial use in textile dyeing, Disperse Blue 35 serves as an invaluable model compound for a variety of research applications:

-

Dye Chemistry and Reaction Mechanisms: Its structure allows for the study of various chemical reactions, such as oxidation, reduction, and further substitution, to understand how these modifications affect the dye's properties.

-

Dye-Fiber Interactions: The mechanism of how Disperse Blue 35 interacts with synthetic fibers is a key area of study. The dye molecules, having low water solubility, are applied in a dispersed form and penetrate the fiber structure. The phenolic and amino groups are thought to facilitate hydrogen bonding and van der Waals interactions with the polymer chains of the fibers, leading to strong adsorption and uniform coloration.

-

Analytical Method Development: The multi-component nature of technical-grade Disperse Blue 35 presents analytical challenges, making it an excellent model for developing and validating new separation and characterization techniques.

Conclusion

Disperse Blue 35 remains a significant compound in dye chemistry, not only for its commercial importance but also for its role as a model system in research. Its complex composition and well-defined chemical properties provide a rich platform for investigating fundamental principles of dyeing, developing new analytical methodologies, and exploring the synthesis of novel dye structures. This technical guide serves as a foundational resource for researchers and professionals seeking to understand and utilize Disperse Blue 35 in their scientific endeavors.

References

The Environmental Fate and Persistence of Anthraquinone Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of anthraquinone dyes. These synthetic colorants, widely used in the textile, pharmaceutical, and food industries, are of environmental concern due to their complex aromatic structure, which often leads to resistance to degradation. This document details their transformation pathways, summarizes key quantitative data on their persistence, and outlines experimental protocols for their assessment.

Introduction to Anthraquinone Dyes and Environmental Concerns

Anthraquinone dyes are characterized by a 9,10-anthraquinone core structure. Their fused aromatic rings contribute to their stability, vibrant colors, and strong affinity for various substrates, but also to their recalcitrance in the environment.[1][2] The release of these dyes into aquatic ecosystems through industrial effluents can lead to aesthetic pollution, reduced light penetration affecting photosynthesis, and potential toxic effects on aquatic organisms.[3][4] Some anthraquinone dyes and their degradation intermediates have been shown to be toxic, mutagenic, and potentially carcinogenic.[5][6] Understanding the environmental fate and persistence of these compounds is therefore crucial for assessing their environmental risk and developing effective remediation strategies.

Environmental Fate and Transformation Pathways

The environmental fate of anthraquinone dyes is governed by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Microbial activity is a primary driver of anthraquinone dye degradation in the environment. Both aerobic and anaerobic pathways have been identified, often involving a variety of bacteria and fungi.

Aerobic Biodegradation: Under aerobic conditions, microorganisms utilize oxygen to break down the complex structure of anthraquinone dyes. This process is often initiated by enzymes such as laccases and peroxidases, which can cleave the aromatic rings.[3][7] Fungi, particularly white-rot fungi like Trametes hirsuta, have shown significant efficacy in degrading anthraquinone dyes due to their extracellular ligninolytic enzymes.[3]

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can reduce the anthraquinone core, leading to the cleavage of the chromophore and decolorization. This is often the initial step in the breakdown of these dyes in environments like sediments and anaerobic digesters.[1] A combined anaerobic-aerobic process can be particularly effective, where the initial anaerobic decolorization is followed by aerobic mineralization of the resulting aromatic amines.[1]

Key Microorganisms in Anthraquinone Dye Biodegradation:

-

Aspergillus sp. XJ-2: This fungal species has demonstrated the ability to decolorize and degrade various anthraquinone dyes, including Disperse Blue 2BLN.[8]

-

Trametes hirsuta D7: This white-rot fungus effectively degrades anthraquinone dyes like Reactive Blue 4 (RB4), Remazol Brilliant Blue R (RBBR), and Acid Blue 129.[3]

-

Enterobacter sp. F NCIM 5545: This bacterium has been shown to decolorize Reactive Blue 19 under anaerobic conditions.[1]

Below is a generalized workflow for assessing the biodegradation of anthraquinone dyes.

Photodegradation

Anthraquinone dyes can be degraded by sunlight in a process known as photodegradation. The rate and extent of photodegradation depend on factors such as the chemical structure of the dye, the intensity of light, and the presence of other substances in the water that can act as photosensitizers or quenchers.[9] The process can occur through direct photolysis, where the dye molecule directly absorbs light energy, or indirect photolysis, involving reactive oxygen species (ROS) generated by other light-absorbing molecules.

A generalized signaling pathway for photocatalytic degradation is depicted below.

Hydrolysis

Reactive anthraquinone dyes are designed to form covalent bonds with fibers, often under alkaline conditions. In the aqueous environment, these reactive groups can also react with water in a process called hydrolysis.[10] This leads to the formation of a hydrolyzed, less reactive form of the dye that has a lower affinity for fibers and is more mobile in the environment. The rate of hydrolysis is significantly influenced by pH and temperature.[10][11]

Quantitative Data on Persistence and Ecotoxicity

The persistence and ecotoxicity of anthraquinone dyes are key parameters in their environmental risk assessment. The following tables summarize available quantitative data from various studies.

Table 1: Biodegradation of Selected Anthraquinone Dyes

| Dye Name | Microorganism | Condition | Degradation/Decolorization Efficiency (%) | Time | Reference |

| Reactive Blue 19 | Enterobacter sp. F NCIM 5545 | Anaerobic | 99.7 | - | [1] |

| Disperse Blue 2BLN | Aspergillus sp. XJ-2 | Microaerophilic | 93.3 | 120 h | [8] |

| Reactive Blue 4 | Trametes hirsuta D7 | Aerobic | 90 | - | [3] |

| Remazol Brilliant Blue R | Trametes hirsuta D7 | Aerobic | 95 | - | [3] |

| Acid Blue 129 | Trametes hirsuta D7 | Aerobic | 96 | - | [3] |

Table 2: Photodegradation of Selected Anthraquinone Dyes

| Dye Name | Condition | Half-life (t½) | Quantum Yield (Φ) | Reference |

| Disperse Orange 11 | 253.7 nm UV, with acetone | - | Enhanced >10x | [9] |

| C.I. Reactive Blue 19 | - | ca. 46 years (at pH 7, 25°C) | - | [12] |

Table 3: Ecotoxicity of Selected Anthraquinone Dyes

| Dye Name | Test Organism | Endpoint | Value | Reference |

| Emodin | Daphnia similis | 48h EC50 | 130 µg/L | [13] |

| Emodin | Zebrafish (Danio rerio) embryos | LC50 | 25 µg/L | [13] |

| Direct Black 38 (azo dye) | Artemia salina | 48h LC50 | 20.7 mg/L | [14] |

| Reactive Blue 15 (phthalocyanine dye) | Daphnia magna | 48h LC50 | >100 mg/L | [14] |

| Solvent Violet 13 | Rat (inhalation) | Predicted LC50 | < 2 mg/L | [5] |

Experimental Protocols

Standardized methods are essential for assessing the environmental fate and persistence of chemicals, including anthraquinone dyes. The following sections outline key experimental protocols based on internationally recognized guidelines.

Ready Biodegradability (OECD 301)

The OECD 301 guideline provides a set of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[15]

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[15]

-

Methods:

-

301 A (DOC Die-Away): Measures the removal of dissolved organic carbon (DOC).

-

301 B (CO₂ Evolution Test): Quantifies the CO₂ produced.

-

301 C (Modified MITI Test): Measures oxygen consumption.

-

301 D (Closed Bottle Test): Measures the depletion of dissolved oxygen.[16]

-

301 E (Modified OECD Screening Test): Measures DOC removal.

-

301 F (Manometric Respirometry Test): Measures oxygen uptake by monitoring pressure changes.[16]

-

-

Procedure Outline:

-

Prepare a mineral medium containing the test substance at a known concentration.

-

Inoculate the medium with a small volume of a microbial inoculum.

-

Incubate the test vessels under specified conditions (e.g., 20-25°C, darkness).

-

At regular intervals, measure the chosen parameter (DOC, CO₂, or O₂ consumption).

-

Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance).

-

-

Pass Criteria: For a substance to be considered readily biodegradable, it must achieve a degradation level of ≥70% DOC removal or ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window during the 28-day test period.[15]

Acute Toxicity to Fish (OECD 203)

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[17]

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded, and the concentration that is lethal to 50% of the test fish (LC50) is determined.[17]

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[2][18]

-

Procedure Outline:

-

Acclimate the test fish to the test conditions.

-

Prepare a series of test solutions with different concentrations of the dye and a control group.

-

Place a specified number of fish (at least 7 per concentration) in each test vessel.[17]

-

Maintain the test conditions (temperature, pH, dissolved oxygen) within specified limits.

-

Record the number of dead or moribund fish at 24, 48, 72, and 96 hours.[17]

-

Calculate the 96-hour LC50 value and its confidence limits using appropriate statistical methods.[2]

-

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to daphnids.

-

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[19]

-

Test Organism: Daphnia magna is the most commonly used species.[20]

-

Procedure Outline:

-

Culture daphnids under controlled conditions to obtain neonates of a specific age.

-

Prepare a series of test solutions and a control.

-

Introduce a set number of daphnids into each test vessel.

-

Incubate for 48 hours under controlled light and temperature conditions.

-

At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).

-

Calculate the 48-hour EC50 value and its confidence limits.[19]

-

Bioaccumulation in Fish (OECD 305)

This guideline is used to determine the potential for a chemical to accumulate in fish from water or diet.[7]

-

Principle: The test consists of two phases: an uptake phase, where fish are exposed to the test substance, and a depuration phase, where they are transferred to a clean environment. The concentration of the substance in the fish tissue is measured over time to determine the bioconcentration factor (BCF) or biomagnification factor (BMF).[5]

-

Exposure Routes:

-

Aqueous Exposure: Fish are exposed to the dye dissolved in the water.

-

Dietary Exposure: Fish are fed with food containing the dye.

-

-

Procedure Outline:

-

Uptake Phase: Expose fish to a constant concentration of the anthraquinone dye for a specified period (e.g., 28 days).[5]

-

Sample fish at several time points during the uptake phase.

-

Depuration Phase: Transfer the remaining fish to a clean environment and sample them over time.

-

Analyze the fish tissue and water/food samples for the dye concentration using a suitable analytical method (e.g., HPLC-MS/MS).

-

Calculate the BCF (for aqueous exposure) or BMF (for dietary exposure) and the uptake and depuration rate constants.[5]

-

A workflow for a bioaccumulation study is presented below.

Analytical Methods for Metabolite Identification

The identification of degradation products is crucial for understanding the transformation pathways and assessing the potential risks of the metabolites. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

-

Sample Preparation:

-

Collect aqueous samples from the degradation experiment.

-

Filter the samples to remove suspended solids.

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

Elute the analytes from the SPE cartridge with a suitable solvent.

-

Evaporate the solvent and reconstitute the residue in a mobile phase compatible with the analytical system.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of a mobile phase, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in both positive and negative ionization modes to detect a wide range of metabolites. Use full-scan mode to identify molecular ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

-

-

GC-MS Analysis:

-

Derivatization: For non-volatile or polar metabolites, a derivatization step (e.g., silylation or methylation) may be necessary to increase their volatility and thermal stability.

-

Chromatographic Separation: Use a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Identify compounds by comparing their mass spectra with libraries (e.g., NIST).

-

Conclusion

The environmental fate and persistence of anthraquinone dyes are complex, involving multiple degradation pathways that are influenced by a variety of environmental factors. While many of these dyes are recalcitrant, microbial degradation and photodegradation can lead to their transformation. However, the formation of potentially toxic intermediates necessitates a thorough assessment of their degradation pathways and the ecotoxicity of both the parent compounds and their metabolites. The standardized experimental protocols outlined in this guide provide a framework for generating the data needed for a comprehensive environmental risk assessment of anthraquinone dyes, which is essential for ensuring their safe use and disposal. Further research is needed to fill the existing data gaps, particularly concerning the degradation kinetics and pathways of a wider range of these commercially important dyes.

References

- 1. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]

- 2. Degradation of anthraquinone dyes from effluents: a review focusing on enzymatic dye degradation with industrial potential - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. Mycoremediation of anthraquinone dyes from textile industries: a mini-review [biotechnologia-journal.org]

- 4. omicsonline.org [omicsonline.org]

- 5. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. textileapex.com [textileapex.com]

- 11. researchgate.net [researchgate.net]

- 12. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pure.skku.edu [pure.skku.edu]

- 17. Dye tracing - Wikipedia [en.wikipedia.org]

- 18. Photocatalytic degradation of organic dyes pollutants in the industrial textile wastewater by using synthesized TiO2, C-doped TiO2, S-doped TiO2 and C,S co-doped TiO2 nanoparticles [jwent.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

ecotoxicological profile of C.I. Disperse Blue 35

An In-depth Technical Guide on the Ecotoxicological Profile of C.I. Disperse Blue 35

Introduction

This compound (CAS No. 12222-75-2) is an anthraquinone-based dye primarily utilized in the textile industry for coloring synthetic fibers, particularly polyester.[1] Like many disperse dyes, its chemical structure provides high stability and colorfastness. However, these same properties contribute to its environmental persistence.[2] The molecule's low water solubility and hydrophobic nature are central to its ecotoxicological profile, raising concerns about its fate, persistence, and potential for bioaccumulation in aquatic ecosystems.[1][2] This document provides a comprehensive technical overview of the ecotoxicological data available for this compound, intended for researchers, environmental scientists, and regulatory professionals. Due to limited specific ecotoxicity data for this compound, information from structurally related anthraquinone dyes is included to provide a broader context for risk assessment.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. The properties of this compound, particularly its low water solubility and high octanol-water partition coefficient, suggest a tendency to partition from the water column into sediment and biota.[1][3]

| Property | Value | Reference |

| CAS Number | 12222-75-2 | [2] |

| Chemical Class | Anthraquinone Dye | [2] |

| Molecular Formula | C₂₀H₁₄N₂O₅ | [1] |

| Molecular Weight | 362.34 g/mol | [1][4] |

| Appearance | Dark blue granular solid | [4] |

| Water Solubility | Extremely low / Miscible (as formulation) | [1][4] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.49 | [1][3] |

Environmental Fate and Behavior

Persistence and Biodegradation

This compound is characterized by a stable molecular structure inherent to anthraquinone dyes, making it highly resistant to natural microbial degradation.[2] It is not considered readily biodegradable, which leads to its persistence in the environment.[2] This stability means that conventional wastewater treatment systems are often ineffective at completely removing the dye, allowing it to enter aquatic systems.[2]

Bioaccumulation Potential

The high logarithmic octanol-water partition coefficient (log Kow) of 4.49 indicates that this compound is lipophilic and has a strong tendency to accumulate in the fatty tissues of organisms.[1][3] This high bioaccumulation potential is a significant ecotoxicological concern, as it can lead to the magnification of the substance in organisms higher up the food chain.

Environmental Partitioning and Adsorption

Due to its hydrophobic nature and low water solubility, this compound strongly adsorbs to solid matrices.[2] In aquatic environments, it has a high affinity for suspended solids, sediments, and microplastics.[2] This partitioning behavior means that sediments often become a long-term sink for the dye, creating a potential risk for benthic (sediment-dwelling) organisms.

Photodegradation

Under exposure to light, this compound has been shown to generate reactive oxygen species (ROS).[1] This photochemical behavior contributes to a phototoxicity profile and suggests that photodegradation may be a relevant, albeit complex, degradation pathway in the environment.[1]

Ecotoxicological Data

Specific quantitative aquatic toxicity data (e.g., LC50, EC50) for this compound is limited in publicly available literature. Therefore, its potential for ecotoxicity is largely inferred from its physicochemical properties and data on related compounds.

Aquatic Toxicity

While direct data is scarce, the high log Kow and persistence suggest a potential for chronic toxicity to aquatic life. Disperse dyes as a class are known to be pollutants in textile effluents that can harm aquatic ecosystems.[5][6] The release of colored effluents can reduce light penetration in water, affecting photosynthesis in aquatic plants, while the chemical nature of the dyes can be directly toxic to organisms.[5]

Mammalian and Other Toxicity

Data from mammalian studies can provide insight into the potential hazards of a substance.

| Endpoint | Species | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Rat | >2000 mg/kg | Not classified as harmful by ingestion | [4] |

| Skin Sensitization | Human/Animal | - | Mild Sensitizer / Causes Allergic Contact Dermatitis | [4][7] |

| Eye Irritation | - | - | Mild Irritant | [4] |

Genotoxicity and Mutagenicity

Comprehensive genotoxicity data for this compound is limited.[2] However, studies on other anthraquinone and disperse dyes provide cause for concern. For instance, C.I. Disperse Blue 7 showed positive results for inducing point mutations in bacterial assays with metabolic activation.[2] Furthermore, some azo disperse dyes have demonstrated genotoxic and mutagenic properties.[8] Given the structural class, the potential for genotoxicity cannot be dismissed without further specific testing.

Key Experimental Protocols

Protocol: Acute Toxicity Test for Fish (OECD 203)

This protocol is designed to determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Substance Preparation: Due to the low water solubility of Disperse Blue 35, a stock solution is prepared using a suitable solvent or a dispersion method to ensure a homogenous exposure concentration. A control group (water only) and a solvent control (if applicable) are included.

-

Test Organisms: A recommended species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used. Fish are acclimated to laboratory conditions for at least 12 days.

-

Test Conditions: The test is conducted in a semi-static or flow-through system to maintain test concentrations. Key parameters like temperature, pH, and dissolved oxygen are monitored and maintained within narrow limits.

-

Exposure: Fish are exposed to a range of at least five concentrations of the test substance for 96 hours.

-

Observations: Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC50, with its 95% confidence limits, is calculated using appropriate statistical methods like probit analysis.

Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

-

Test Strains: Strains of Salmonella typhimurium and Escherichia coli with specific mutations in the histidine and tryptophan operons, respectively, are used. These strains cannot grow in a medium lacking the specific amino acid unless a reverse mutation occurs.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to simulate mammalian metabolism, as some substances only become mutagenic after metabolic conversion.

-

Exposure: The test substance is mixed with the bacterial culture and plated on a minimal agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each concentration. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies compared to the negative control.

Hazard Assessment and Conclusion

The is characterized by significant environmental concerns primarily driven by its physicochemical properties.

-

High Persistence: Its resistance to biodegradation implies it will remain in the environment for long periods.[2]

-

High Bioaccumulation Potential: The high log Kow value suggests a strong likelihood of accumulation in aquatic organisms, posing a risk to the food web.[1][3]

-

Sediment Contamination: The dye is expected to partition heavily into sediments, creating a reservoir of contamination and posing a direct threat to benthic ecosystems.[2]

-

Data Gaps: There is a critical lack of empirical aquatic toxicity data for this compound. While its properties are indicative of hazard, definitive LC50 and EC50 values from standardized tests are needed for a quantitative risk assessment.

References

- 1. Buy this compound | 12222-75-2 [smolecule.com]

- 2. This compound | 12222-75-2 | Benchchem [benchchem.com]

- 3. This compound | 12222-78-5 | Benchchem [benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. scialert.net [scialert.net]

- 6. Disperse blue dye - Wikipedia [en.wikipedia.org]

- 7. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

history and development of anthraquinone-based disperse dyes

An In-depth Technical Guide on the History and Development of Anthraquinone-Based Disperse Dyes

Introduction

Anthraquinone dyes are a significant class of colorants characterized by a molecular structure based on anthraquinone.[1] While the parent compound, anthraquinone, is colorless, the introduction of electron-donating groups such as hydroxyl (–OH) or amino (–NH2) groups at specific positions (typically 1, 4, 5, or 8) results in vibrant colors ranging from red to blue.[2] This class of dyes is known for its excellent light fastness.[2] Within this broad category, anthraquinone-based disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester, cellulose acetate, and nylon.[1][3] They constitute approximately 20% of all disperse dyes and are prized for their bright colors and good chemical stability.[4][5]

The history of disperse dyes is intrinsically linked to the advent of synthetic fibers. The development of cellulose acetate fibers in the 1920s created a need for a new class of dyes, as existing ones were unsuitable for these hydrophobic materials.[6] Disperse dyes were subsequently invented between 1922 and 1924 to address this challenge.[3][7][8] Initially known as acetate dyes, their application expanded with the rise of polyester fibers in the 1950s, leading to their renaming as "disperse dyes".[6][7] The first anthraquinone disperse dye, Serisol Brilliant Blue BG (C.I. Disperse Blue 3), was developed in 1936.[4]

Chemical Structure and Synthesis

The fundamental structure of these dyes is the 9,10-anthraquinone core. To function as disperse dyes, they are designed without water-solubilizing groups like sulfonic acid.[1] Their affinity for hydrophobic fibers is based on Van der Waals and dipole forces.[3] The color and properties of the dye are determined by the nature and position of substituents on the anthraquinone nucleus. Most commercial anthraquinone disperse dyes feature amino or hydroxyl groups at the α-position (1, 4, 5, or 8).[4]

The synthesis of anthraquinone dyes typically starts with anthraquinone, which is then sulfonated or nitrated.[2] These reactions yield anthraquinone sulfonic acid or nitroanthraquinone, respectively. The sulfonic acid or nitro groups can then be substituted with various functional groups like amino, alkylamino, or hydroxyl groups to create the desired dye molecule.[2] A key intermediate in the production of many acid and disperse anthraquinone dyes is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[2] By reacting bromaminic acid with different amines, a wide range of vibrant blue dyes can be produced.[2]

Caption: General synthesis pathway for anthraquinone dyes.

Properties and Performance

Anthraquinone disperse dyes offer several advantages, but also possess some notable drawbacks.

Advantages:

-

Bright Colors: They are particularly valued for producing bright red, yellow, and blue shades.[4]

-

Good Light Fastness: Anthraquinone dyes are characterized by very good fastness to light.[2][9]

-

Chemical Stability: The chromophore is generally stable and not affected by hydrolysis or reduction during the dyeing process.[5]

Disadvantages:

-

Low Coloring Power: Their molar extinction coefficient is about 10,000 to 25,000, which is significantly lower than that of azo dyes, resulting in weaker coloring power.[4][5]

-